molecular formula C34H42ClN3O6 B1141635 Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone CAS No. 118253-05-7

Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone

Cat. No.: B1141635
CAS No.: 118253-05-7
M. Wt: 624.17
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone: is a synthetic compound known for its potent inhibitory effects on specific proteases. It is particularly recognized for its role as a selective inhibitor of gingipain K, a cysteine protease produced by the bacterium Porphyromonas gingivalis, which is implicated in periodontal disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone involves multiple steps, typically starting with the protection of amino groups and the formation of peptide bonds. The key steps include:

    Protection of Amino Groups: The amino groups of phenylalanine (Phe) and lysine (Lys) are protected using carbobenzoxy (Cbz) groups.

    Formation of Peptide Bonds: The protected amino acids are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Introduction of the Trimethylbenzoyloxy Group: The trimethylbenzoyloxy group is introduced through esterification reactions.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by selectively inhibiting gingipain K, a cysteine protease. It binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. This inhibition is dose- and time-dependent, leading to prolonged plasma thrombin time and reduced protease activity .

Comparison with Similar Compounds

  • Z-Phe-Lys-2,4,6-trimethylbenzoyloxymethylketone (Z-FK-ck)
  • Z-Phe-Lys-2,4,6-trimethylbenzoyloxymethylketone (Z-FK-ck)

Uniqueness: Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone is unique due to its high selectivity and potency as a gingipain K inhibitor. Compared to other protease inhibitors, it offers superior specificity and efficacy in inhibiting gingipain K, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N3O6/c1-23-18-24(2)31(25(3)19-23)33(40)42-22-30(38)28(16-10-11-17-35)36-32(39)29(20-26-12-6-4-7-13-26)37-34(41)43-21-27-14-8-5-9-15-27/h4-9,12-15,18-19,28-29H,10-11,16-17,20-22,35H2,1-3H3,(H,36,39)(H,37,41)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVZQBHVVBVWKO-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone (Z-FK-ck) affect the activity of Porphyromonas gingivalis and its impact on periodontitis?

A1: this compound (Z-FK-ck) is a specific inhibitor of Lys-gingipain (gingipain-K), a major cysteine proteinase produced by Porphyromonas gingivalis [, ]. This bacterium is heavily implicated in adult periodontitis. Gingipain-K contributes to the degradation of fibrinogen, a key protein involved in blood clotting []. By inhibiting gingipain-K, Z-FK-ck helps to preserve fibrinogen and maintain normal blood clotting, potentially reducing bleeding tendencies associated with periodontitis [].

Q2: How does the specificity of this compound (Z-FK-ck) for gingipain-K compare to other inhibitors, and what are the implications for potential therapeutic applications?

A2: While some inhibitors demonstrate activity against both gingipain-K and Arg-gingipain (gingipain-R), Z-FK-ck exhibits high specificity for gingipain-K []. This selective inhibition is particularly important as gingipain-K appears to be more crucial for fibrinogen degradation in the presence of plasma proteins like albumin, which inhibits gingipain-R []. This suggests that Z-FK-ck could be a more targeted therapeutic option for periodontitis, potentially minimizing off-target effects associated with broader-spectrum cysteine proteinase inhibitors.

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